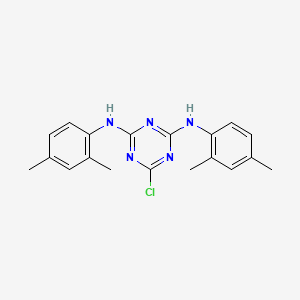

6-chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Description

6-Chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a chlorinated 1,3,5-triazine derivative featuring two 2,4-dimethylphenyl substituents on the amino groups at positions 2 and 4 of the triazine ring. The compound’s molecular formula is inferred as C21H22ClN5 (calculated molecular weight: ~396.89 g/mol), with the dimethylphenyl groups contributing to increased hydrophobicity compared to aliphatic-substituted triazines .

Properties

IUPAC Name |

6-chloro-2-N,4-N-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5/c1-11-5-7-15(13(3)9-11)21-18-23-17(20)24-19(25-18)22-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H2,21,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBGEFYTMUJWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365563 | |

| Record name | 6-chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374101-00-5 | |

| Record name | 6-chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4-dimethylaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of 2,4-dimethylaniline replace the chlorine atoms on the cyanuric chloride.

Reaction Conditions:

- Solvent: Commonly used solvents include acetone or dichloromethane.

- Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reactivity of cyanuric chloride.

- Catalysts: No specific catalysts are required, but the reaction may be facilitated by the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N’-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like primary or secondary amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-N,N’-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with related triazine derivatives:

Key Observations:

- Substituent Effects : Aliphatic substituents (e.g., ethyl, isopropyl) reduce molecular weight and increase water solubility compared to aromatic groups. For example, Simazine (201.66 g/mol) is a pre-emergence herbicide with moderate solubility, while the target compound’s dimethylphenyl groups likely render it more lipophilic .

- Steric Effects : Bulky substituents like isopropyl (Propazine) or aromatic rings may hinder interactions with biological targets or soil enzymes, affecting degradation rates .

Herbicidal Activity

- Simazine and Propazine : Both are well-documented herbicides targeting annual grasses and broadleaf weeds. Their mode of action involves inhibition of photosynthesis by binding to the D1 protein in chloroplasts .

- Aromatic-Substituted Triazines: Limited data exist for the target compound, but analogs with methoxyphenyl groups () are primarily research chemicals.

Antimicrobial Potential

Environmental Fate and Toxicity

- Persistence : Aliphatic-substituted triazines like Simazine and Propazine degrade via hydrolysis and microbial action, with half-lives ranging from weeks to months. Aromatic substituents may slow degradation due to reduced bioavailability .

- Substituent variations (e.g., allyl groups in ) may alter metabolic pathways, though data on dimethylphenyl derivatives remain sparse .

Research and Development Trends

- Herbicide Resistance : Propazine and Simazine face regulatory restrictions due to groundwater contamination risks. Research into aromatic-substituted triazines aims to develop alternatives with lower environmental persistence .

- Pharmaceutical Applications : and highlight triazines’ versatility in drug discovery, particularly for antimicrobial and antiinfective agents. The target compound’s structure could be optimized for targeted drug delivery systems .

Biological Activity

6-Chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through various studies and findings.

- Molecular Formula : C₁₉H₂₀ClN₅

- CAS Number : 374101-00-5

- Molecular Weight : 357.85 g/mol

- Appearance : Light yellow to beige powder

- Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that derivatives of the triazine scaffold can modulate adenosine receptors (ARs), which play a crucial role in various physiological processes and disease mechanisms.

Adenosine Receptor Modulation

Research indicates that modifications in the triazine structure can enhance selectivity towards specific adenosine receptor subtypes. For instance, certain derivatives have shown significant selectivity against hA2AAR compared to hA1AR, indicating their potential as therapeutic agents in conditions like cancer and inflammation .

Anticancer Activity

Recent studies have demonstrated that compounds derived from the triazine scaffold exhibit notable anticancer properties. For example:

- Cell Viability Assays : In vitro studies using A549 lung cancer cells showed a decrease in cell viability to 59.9% at a concentration of 25 μM for specific derivatives of triazines .

- Mechanistic Insights : The mechanism involves inhibition of critical pathways that promote tumor growth and survival.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Mycobacterium tuberculosis Inhibition : Compounds within the triazine family were identified as potential inhibitors of Mycobacterium tuberculosis by targeting dihydrofolate reductase enzymes . This action is crucial for bacterial growth inhibition and represents a novel mechanism against drug-resistant strains.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Study | Compound exhibited significant cytotoxicity against A549 cells with IC50 values indicating potent activity at low concentrations. |

| Antimicrobial Study | Identified as a potential inhibitor against Mtb dihydrofolate reductase with effective inhibition observed in vitro. |

Q & A

Q. What methods are used to synthesize 6-chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution reactions using cyanoguanidine, aromatic aldehydes, and arylamines. Microwave-assisted one-pot synthesis (70–120°C, 30–60 min) significantly improves yields (up to 58%) compared to conventional heating . For optimization:

Q. How can researchers confirm the structural integrity of synthesized derivatives?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : Compare experimental and NMR chemical shifts with theoretical calculations (e.g., δ 7.2–8.9 ppm for aromatic protons, δ 120–170 ppm for triazine carbons) .

- IR Spectroscopy : Validate characteristic peaks (e.g., N-H stretching at 3300–3500 cm, C-Cl at 750 cm) .

- Melting Point Analysis : Consistency with literature values (e.g., 150–165°C for diaryl-substituted analogs) .

Q. What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

- Thermal Stability : Decomposition observed above 200°C; store at 4°C in airtight containers .

- Photostability : Protect from UV light to prevent chloro-triazine bond cleavage .

- Solubility : Low aqueous solubility (<1 mg/mL); use DMSO or ethanol for biological assays .

Advanced Research Questions

Q. How do structural modifications influence antiproliferative activity in analogs?

Methodological Answer:

- Substituent Effects : Diarylation at N2 and N4 positions with electron-deficient aryl groups (e.g., 4-trifluoromethylphenyl) enhances activity (IC <10 μM in cancer cell lines) .

- Chloro vs. Methoxy Groups : Chloro-substituted derivatives show 3–5× higher cytotoxicity than methoxy analogs due to increased electrophilicity .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity (e.g., , ) .

Q. What methodological approaches resolve contradictions in biological activity data?

Methodological Answer:

- Dose-Response Curves : Standardize assays across multiple cell lines (e.g., MCF-7, HeLa) to identify cell-specific effects .

- Metabolite Interference : Use LC-MS to rule out false positives from hydrolyzed byproducts (e.g., des-chloro derivatives) .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance in replicate studies () .

Q. What computational strategies predict structure-activity relationships for triazine derivatives?

Methodological Answer:

- Molecular Docking : Screen analogs against EGFR or tubulin (AutoDock Vina; binding energy <−8 kcal/mol indicates high affinity) .

- ADMET Prediction : Use SwissADME to optimize logP (2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- Machine Learning : Train random forest models on PubChem datasets to prioritize substituents (e.g., accuracy >85% for cytotoxicity prediction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.